Cas no 1283258-07-0 (6-Amino-2-isobutylisoindolin-1-one)

6-Amino-2-isobutylisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core substituted with an amino group at the 6-position and an isobutyl group at the 2-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The amino group enhances reactivity for further functionalization, while the isobutyl moiety contributes to lipophilicity, influencing solubility and bioavailability. Its well-defined chemical properties make it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity, ensuring stability and purity for research use.
6-Amino-2-isobutylisoindolin-1-one structure
1283258-07-0 structure
Product name:6-Amino-2-isobutylisoindolin-1-one
CAS No:1283258-07-0
MF:C12H16N2O
MW:204.268242835999
CID:5690188
PubChem ID:65815872

6-Amino-2-isobutylisoindolin-1-one Chemical and Physical Properties

Names and Identifiers

    • CS-0274302
    • 6-Amino-2-isobutylisoindolin-1-one
    • EN300-790930
    • 1283258-07-0
    • AKOS015157152
    • 6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
    • SB65118
    • 6-Amino-2-isobutyl-2,3-dihydro-isoindol-1-one
    • 1H-Isoindol-1-one, 6-amino-2,3-dihydro-2-(2-methylpropyl)-
    • Inchi: 1S/C12H16N2O/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3
    • InChI Key: NSAUHUDETRKOHZ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2CN1CC(C)C)N

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.139±0.06 g/cm3(Predicted)
  • Boiling Point: 397.4±42.0 °C(Predicted)
  • pka: 4.20±0.20(Predicted)

6-Amino-2-isobutylisoindolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM242097-1g
6-Amino-2-isobutylisoindolin-1-one
1283258-07-0 95%+
1g
$463 2021-08-04
Chemenu
CM242097-5g
6-Amino-2-isobutylisoindolin-1-one
1283258-07-0 95%+
5g
$958 2021-08-04
Enamine
EN300-790930-2.5g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
2.5g
$1230.0 2025-02-22
Enamine
EN300-790930-0.25g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
0.25g
$579.0 2025-02-22
Enamine
EN300-790930-0.5g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
0.5g
$603.0 2025-02-22
Enamine
EN300-790930-0.1g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
0.1g
$553.0 2025-02-22
Enamine
EN300-790930-1.0g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
1.0g
$628.0 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344972-50mg
6-Amino-2-isobutylisoindolin-1-one
1283258-07-0 97%
50mg
¥16524.00 2024-08-09
Enamine
EN300-790930-5.0g
6-amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
1283258-07-0 95.0%
5.0g
$1821.0 2025-02-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1344972-100mg
6-Amino-2-isobutylisoindolin-1-one
1283258-07-0 97%
100mg
¥14976.00 2024-08-09

Additional information on 6-Amino-2-isobutylisoindolin-1-one

Comprehensive Overview of 6-Amino-2-isobutylisoindolin-1-one (CAS No. 1283258-07-0): Properties, Applications, and Research Insights

6-Amino-2-isobutylisoindolin-1-one (CAS No. 1283258-07-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This isoindolinone derivative is characterized by the presence of an amino group at the 6-position and an isobutyl substituent at the 2-position, which contribute to its distinct chemical and biological properties. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting metabolic disorders and inflammatory diseases.

The growing interest in 6-Amino-2-isobutylisoindolin-1-one aligns with current trends in small molecule drug development, where heterocyclic compounds like this are prized for their versatility and efficacy. Recent studies highlight its potential as a scaffold for medicinal chemistry, especially in optimizing pharmacokinetic profiles. A 2023 review in the Journal of Medicinal Chemistry emphasized how modifications to the isoindolinone core can enhance target selectivity—a key concern for researchers addressing drug resistance in oncology applications.

From a synthetic chemistry perspective, CAS 1283258-07-0 presents interesting challenges and opportunities. The compound's bicyclic structure requires precise control during synthesis to maintain stereochemical integrity, particularly when introducing the isobutyl side chain. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yields, as discussed in recent process chemistry literature. These methodological advancements address the pharmaceutical industry's demand for scalable, cost-effective production of complex intermediates.

Analytical characterization of 6-Amino-2-isobutylisoindolin-1-one typically involves a combination of HPLC-MS and NMR spectroscopy, with particular attention to the proton environment near the amino group. The compound's solubility profile—showing moderate polarity—makes it suitable for formulation development, a frequent search topic among pharmaceutical formulators. Recent patent filings suggest growing interest in using this compound as a building block for proteolysis-targeting chimeras (PROTACs), one of the most searched concepts in contemporary drug discovery.

Environmental and safety assessments of 1283258-07-0 indicate favorable stability under standard storage conditions, with degradation studies showing predictable breakdown pathways. This stability profile contributes to its utility in high-throughput screening applications, where compound integrity is crucial for reliable assay results. The scientific community continues to investigate its potential in addressing undruggable targets—a hot topic in biomedical research that frequently appears in search engine queries related to innovative therapeutics.

Market analysis reveals steadily increasing demand for 6-Amino-2-isobutylisoindolin-1-one, particularly from contract research organizations specializing in fragment-based drug design. Suppliers have responded by developing improved purification protocols to meet the exacting standards of pharmaceutical clients. The compound's structure-activity relationship (SAR) data, increasingly shared through open science initiatives, provides valuable insights for virtual screening workflows—another area of intense interest in computational chemistry circles.

Future research directions for this compound likely include exploration of its crystal polymorphism (important for formulation scientists) and further investigation of its metabolite profile (a key consideration in ADME studies). As the pharmaceutical industry continues to prioritize molecular complexity in drug candidates, CAS 1283258-07-0 represents an important case study in balancing synthetic accessibility with therapeutic potential—a duality that dominates current discourse in medicinal chemistry optimization strategies.

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